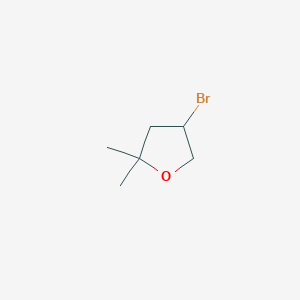

4-Bromo-2,2-dimethyloxolane

Description

Significance of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles, including bromo-substituted oxolanes, are of paramount importance in the realm of synthetic organic chemistry. jeyamscientific.insigmaaldrich.com The incorporation of a halogen atom, such as bromine, into a heterocyclic framework provides a reactive handle that can be exploited in a wide array of chemical transformations. jeyamscientific.insigmaaldrich.com Halogens are highly electrophilic and possess good leaving group properties, which are pivotal for the activation and structural modification of organic compounds. mdpi.compreprints.orgnih.gov

The strategic placement of a halogen on a heterocyclic ring allows for its participation in various reactions, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. jeyamscientific.insigmaaldrich.com These reactions enable the introduction of diverse functional groups and the construction of complex molecular architectures. For instance, the bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functionalities. Furthermore, halogenated heterocycles are key substrates in powerful carbon-carbon bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in modern organic synthesis.

The ability to control the stereochemistry of these transformations is also a critical aspect of their synthetic utility. preprints.orgnih.gov The size and nature of the halogen atom can influence the stereochemical outcome of a reaction, allowing for the selective formation of desired stereoisomers. preprints.orgnih.gov This level of control is particularly crucial in the synthesis of biologically active molecules, where specific stereochemistry is often a prerequisite for therapeutic efficacy.

Many natural products and pharmaceuticals contain heterocyclic motifs, and halogenated heterocycles serve as essential precursors in their synthesis. jeyamscientific.insigmaaldrich.com The inherent reactivity of the carbon-halogen bond provides a convenient entry point for the elaboration of the heterocyclic core, facilitating the construction of intricate molecular frameworks found in nature.

Overview of Oxolane Core Structures and Their Synthetic Utility

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered heterocyclic ether that is a common structural motif in a vast number of natural products and synthetic compounds. wikipedia.orgontosight.ai Its prevalence is due in part to the relative ease of its formation and its chemical stability. The oxolane core can be synthesized through various methods, including the acid-catalyzed cyclization of diols and the hydrogenation of furans. wikipedia.orgontosight.ai

The synthetic utility of the oxolane core is extensive and varied. It can serve as a simple solvent, as in the case of unsubstituted tetrahydrofuran, which is a versatile medium for a wide range of chemical reactions due to its polarity and ability to dissolve both polar and nonpolar compounds. wikipedia.org However, the true synthetic power of the oxolane ring lies in its ability to be functionalized and incorporated into more complex molecular architectures.

Substituted oxolanes are key components in many biologically active molecules, including polyether antibiotics, acetogenins, and various marine and terrestrial natural products. nih.gov The stereochemical arrangement of substituents on the oxolane ring is often critical to their biological function. Consequently, a great deal of research has been dedicated to the development of stereoselective methods for the synthesis of substituted oxolanes.

The oxolane ring can also act as a chiral template, directing the stereochemical outcome of reactions at adjacent positions. This property is particularly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Furthermore, the oxolane ring can be cleaved under specific conditions to reveal other functional groups, providing a strategic disconnection in a synthetic pathway.

Structural Features and Stereochemical Considerations of 4-Bromo-2,2-dimethyloxolane

This compound is a specific bromo-substituted oxolane with the chemical formula C₆H₁₁BrO. aablocks.com Its structure consists of a five-membered oxolane ring with a bromine atom at the 4-position and two methyl groups at the 2-position. The presence of the gem-dimethyl group at the 2-position influences the conformation of the ring and can have an impact on the reactivity of the bromine atom.

A key structural feature of this compound is the presence of a stereocenter at the 4-position, the carbon atom to which the bromine is attached. aablocks.com This means that the compound can exist as two enantiomers, (R)-4-bromo-2,2-dimethyloxolane and (S)-4-bromo-2,2-dimethyloxolane. The specific stereochemistry of the molecule can significantly affect its chemical and biological properties.

The stereochemical outcome of reactions involving this compound is a critical consideration for synthetic chemists. For example, in a nucleophilic substitution reaction, the incoming nucleophile can attack from the same side as the leaving bromine atom (retention of configuration) or from the opposite side (inversion of configuration). The preferred pathway will depend on the reaction conditions, the nature of the nucleophile, and the steric and electronic properties of the substrate.

The conformational flexibility of the oxolane ring also plays a role in the reactivity of the molecule. The five-membered ring is not planar and can adopt various envelope and twist conformations. The relative energies of these conformations, and the position of the bromine atom within them (axial or equatorial-like), can influence the accessibility of the C-Br bond to reagents and thus affect the rate and stereoselectivity of reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-bromo-2,2-dimethyltetrahydrofuran | sigmaaldrich.com |

| Molecular Formula | C₆H₁₁BrO | aablocks.com |

| Molecular Weight | 179.06 g/mol | sigmaaldrich.com |

| CAS Number | 1193-08-4 | aablocks.comsigmaaldrich.combldpharm.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-dimethyloxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(2)3-5(7)4-8-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUVLTGFJSBYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,2 Dimethyloxolane

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies heavily on the availability of suitable starting materials. These precursors may either be the parent 2,2-dimethyloxolane ring, which is subsequently brominated, or a functionalized derivative where a group at the C4 position is converted to a bromide.

The foundational structure, 2,2-dimethyloxolane, can be synthesized through various methods, most commonly involving the cyclization of an acyclic precursor. A primary route is the acid-catalyzed intramolecular cyclization of a diol. For instance, 4-methylpentane-1,4-diol (B3047861) can be cyclized under acidic conditions to yield 2,2-dimethyloxolane.

Another strategy involves the preparation of unsaturated oxolane derivatives, which can serve as precursors for subsequent functionalization. For example, the synthesis of 2,2-dimethyl-2,5-dihydrofuran provides a substrate with a double bond that can be targeted for halogenation reactions. The synthesis of more complex, substituted oxolanes often involves multi-step sequences, such as the alcoholysis of α-chloro-γ-((trimethylsilyl)oxy)ketimines, which cyclize to form substituted oxolane rings. acs.org While this specific example leads to amino-substituted oxolanes, the underlying principle of constructing the ring from a functionalized acyclic chain is broadly applicable.

To facilitate a more controlled and selective introduction of bromine at the C4 position, a common strategy is to first synthesize a precursor with a suitable leaving group or functional group at the target carbon.

A key precursor is 2,2-dimethyloxolan-4-ol . The hydroxyl group at the C4 position is an excellent handle for nucleophilic substitution reactions to introduce a bromine atom. The synthesis of this alcohol can be envisioned through the reduction of a corresponding ketone, 2,2-dimethyloxolan-4-one, or via ring-opening of a suitable epoxide followed by cyclization.

Alternatively, creating a site of unsaturation is a powerful strategy. A precursor like 2,2-dimethyl-3,4-dihydrofuran would allow for electrophilic addition of bromine across the double bond. The regioselectivity of this addition would be a critical factor. The synthesis of such dihydrofurans can be achieved through elimination reactions from appropriately functionalized saturated oxolanes.

Direct Bromination Approaches

Direct bromination involves treating a 2,2-dimethyloxolane precursor with a brominating agent. The success of this approach depends on achieving the desired regioselectivity (bromination at C4) and, in some cases, stereoselectivity.

Direct bromination of the saturated 2,2-dimethyloxolane would likely proceed via a free-radical mechanism. wikipedia.org In this pathway, a hydrogen atom is abstracted from a carbon, and the resulting radical reacts with a bromine source. The oxolane ring has three distinct methylene (B1212753) groups at positions C3, C4, and C5. The C5 position is adjacent to the ether oxygen, which can influence radical stability. However, free-radical halogenation of alkanes is often guided by the statistical availability of hydrogen atoms and the stability of the resulting radical, making it potentially unselective. wikipedia.org Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light are standard for allylic and benzylic brominations, but their application to unactivated C-H bonds in ethers can lead to mixtures of products. researchgate.net

A more regioselective method involves the electrophilic bromination of an unsaturated precursor. sci-hub.se For instance, the reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate. researchgate.net If 2,2-dimethyl-3,4-dihydrofuran were the substrate, the attack of a bromine source like Br₂ would form a bromonium ion across the C3-C4 bond. The subsequent attack by a bromide ion would lead to a dibrominated product, which may not be the desired outcome. However, halohydroxylation, using a reagent like NBS in the presence of water, can introduce a bromine at one carbon and a hydroxyl group at the other, offering a route to functionalized intermediates.

The table below summarizes common brominating agents and their typical applications, which could be adapted for the synthesis of 4-bromo-2,2-dimethyloxolane.

| Reagent | Typical Conditions | Mechanism | Application Notes |

| Br₂ / UV light | CCl₄, reflux | Free Radical | Non-selective for saturated alkanes; can lead to multiple products. wikipedia.org |

| N-Bromosuccinimide (NBS) / AIBN | CCl₄, reflux | Free Radical | Primarily for allylic and benzylic positions; selectivity on saturated ethers can be low. researchgate.net |

| Br₂ | CH₂Cl₂, 0 °C to RT | Electrophilic Addition | Reacts with alkenes to form dibromo adducts via a bromonium ion. sci-hub.se |

| PBr₃ | Ether or CH₂Cl₂, 0 °C | Nucleophilic Substitution | Converts primary and secondary alcohols to alkyl bromides. |

| CBr₄ / PPh₃ (Appel Reaction) | CH₂Cl₂, 0 °C to RT | Nucleophilic Substitution | Mild method to convert alcohols to bromides. |

Achieving stereoselectivity in the synthesis of this compound is a significant challenge. When direct bromination occurs at the C4 position of the saturated ring, it creates a new chiral center.

If the reaction proceeds through a planar free-radical intermediate, the incoming bromine atom can attack from either face, likely resulting in a racemic mixture of the two possible stereoisomers (cis and trans relative to the C2 substituents).

If the synthesis proceeds via an intermediate with existing stereocenters, the stereochemical outcome can be influenced by that precursor (substrate control). For example, the bromination of a chiral unsaturated precursor could lead to a diastereoselective outcome. researchgate.net

Stereoselective syntheses of related substituted tetrahydrofurans have been achieved through methods like the reductive deoxygenation/epimerization of cyclic hemiketals, which proceed through oxocarbenium ion intermediates whose reduction can be controlled stereoselectively. nih.gov Similar principles could be applied by designing a precursor to this compound that passes through a stereochemically controllable step. Research on the stereoselective synthesis of quercitols has shown that bromination of cyclic dienes followed by stereocontrolled epoxidation and ring-opening can yield specific stereoisomers of brominated cyclic polyols. researchgate.net

Indirect Bromination and Halogen Exchange Methods

Indirect methods provide a powerful alternative to direct bromination, often offering superior control over regioselectivity. These methods involve the conversion of a different functional group, precisely located at the C4 position, into a bromine atom.

The most common indirect route is the nucleophilic substitution of an alcohol. The synthesis would begin with 2,2-dimethyloxolan-4-ol . This alcohol can then be converted to This compound using a variety of standard reagents, such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or via the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). The choice of reagent can be critical to avoid side reactions and control the stereochemical outcome (inversion or retention of configuration).

Another important indirect strategy is halogen exchange, often referred to as the Finkelstein reaction. In this approach, a different halo-substituted oxolane, such as 4-chloro-2,2-dimethyloxolane , is treated with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr). The reaction is an equilibrium process, and its success often relies on driving the reaction forward by exploiting differential solubility; for example, using acetone (B3395972) as a solvent in which the resulting sodium chloride is poorly soluble and precipitates. google.com This method is particularly useful if the corresponding chloro- or iodo-derivative is more easily accessible than the bromide. Catalysts, such as tetra(dihydrocarbylamino)phosphonium halides, have been developed to facilitate halogen exchange reactions under mild conditions. google.com

The following table outlines plausible synthetic pathways to the target compound.

| Route | Precursor | Key Reagents/Steps | Advantages | Challenges |

| A: Direct Radical Bromination | 2,2-Dimethyloxolane | NBS, AIBN or UV light | Potentially a single step from the parent ring. | Poor regioselectivity is highly likely, leading to a mixture of isomers. |

| B: From C4-Alcohol | 2,2-Dimethyloxolan-4-ol | PBr₃ or CBr₄/PPh₃ | Excellent regiocontrol. | Requires multi-step synthesis of the precursor alcohol. |

| C: Electrophilic Addition | 2,2-Dimethyl-3,4-dihydrofuran | NBS, H₂O then reduction/substitution | Can offer good regiocontrol for initial functionalization. | Requires synthesis of the unsaturated precursor; may lead to di-functionalized products. |

| D: Halogen Exchange | 4-Chloro-2,2-dimethyloxolane | NaBr in Acetone | Mild conditions; useful if other halides are more accessible. | Requires synthesis of a different halogenated precursor. google.com |

Conversion from Other Halogenated Analogues

One potential route to this compound is through halogen exchange reactions. In this approach, a different halogen atom, such as chlorine or iodine, already present on the 2,2-dimethyloxolane ring is substituted with bromine. These reactions are typically driven by the relative bond strengths and the nature of the halide ions involved. While specific examples for the direct conversion to this compound are not extensively detailed in the provided search results, the general principle of halogen exchange is a well-established synthetic strategy. google.com For instance, the use of alkali metal fluorides to replace other halogens is a common practice in the synthesis of fluorinated aromatic compounds, and similar principles could be applied for bromination. google.com

Radical-Mediated Bromination Pathways

Radical-mediated reactions offer a powerful tool for the introduction of bromine atoms onto aliphatic skeletons. This approach typically involves the generation of a bromine radical, which can then abstract a hydrogen atom from the substrate to form a carbon-centered radical. This intermediate subsequently reacts with a bromine source to yield the desired brominated product.

A common reagent for this purpose is N-bromosuccinimide (NBS), which can provide a low and steady concentration of bromine radicals, often initiated by light or a radical initiator like dibenzoyl peroxide. libretexts.orgchempap.org This method is particularly effective for the bromination of allylic and benzylic positions due to the stability of the resulting radicals. libretexts.org For the synthesis of this compound, a radical bromination approach would target the C-H bonds at the 4-position of the 2,2-dimethyloxolane ring. The reaction mechanism involves the initiation of a bromine radical, which then abstracts a hydrogen atom from the oxolane ring to form a tetrahydrofuran-based radical. This radical then reacts with a bromine source to furnish the final product.

The selectivity of the bromination would depend on the relative stability of the possible radical intermediates. The abstraction of a hydrogen atom from the 4-position would lead to a secondary radical, which is generally more stable than a primary radical. This suggests that radical bromination could be a viable method for the synthesis of this compound.

Novel and Green Synthetic Routes

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic and sustainable approaches for bromination reactions.

Catalytic Approaches for Bromination

Catalytic methods for bromination aim to improve the efficiency and selectivity of the reaction while minimizing the use of stoichiometric and often hazardous reagents. While the direct catalytic bromination of 2,2-dimethyloxolane to form the 4-bromo derivative is not explicitly detailed in the search results, general principles of catalytic halogenation can be considered.

Recent advancements in photoredox catalysis have enabled the use of visible light to mediate a variety of chemical transformations, including C-H functionalization. nih.gov Nickel-catalyzed photochemical methods have been explored for C(sp3)–H arylation, which involves the generation of a halogen radical. nih.gov This type of catalytic cycle could potentially be adapted for the bromination of substrates like 2,2-dimethyloxolane. The mechanism would likely involve the generation of a bromine radical via a photocatalytic cycle, which then proceeds through a hydrogen atom transfer (HAT) process to functionalize the C-H bond.

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of this compound, a sustainable approach would focus on using environmentally benign solvents and reagents.

The use of bio-based solvents is a key aspect of green synthesis. rsc.org Solvents like 2-methyltetrahydrofuran, which can be derived from renewable resources, offer a greener alternative to traditional petroleum-based solvents like tetrahydrofuran (B95107). researchgate.net The development of solvent-free reaction conditions, such as those using high-speed ball milling, also represents a significant step towards more sustainable chemical processes. researchgate.net

Furthermore, exploring photoinduced bromomethylation using visible light catalysts presents a promising green synthetic method. vulcanchem.com This approach avoids the need for harsh reagents and high temperatures, aligning with the goals of sustainable chemistry.

Below is a table summarizing the synthetic methodologies discussed:

| Methodology | Reagents/Conditions | Key Principles |

| Conversion from Other Halogenated Analogues | Halogenating agents (e.g., bromides) | Halogen exchange based on reactivity and bond strengths. |

| Radical-Mediated Bromination | N-bromosuccinimide (NBS), radical initiator | Formation of a carbon radical via hydrogen abstraction by a bromine radical, followed by reaction with a bromine source. libretexts.org |

| Catalytic Bromination | Photocatalyst (e.g., Iridium-based), Nickel catalyst, light | Generation of a bromine radical through a catalytic cycle, enabling C-H functionalization. nih.gov |

| Sustainable Synthesis | Bio-based solvents, visible light catalysts | Reduction of environmental impact through the use of renewable resources and energy-efficient methods. rsc.orgvulcanchem.com |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2,2 Dimethyloxolane

Nucleophilic Substitution Reactions

As a secondary alkyl bromide, 4-bromo-2,2-dimethyloxolane can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. The tetrahydrofuran (B95107) ring is generally stable under neutral or basic conditions but can be susceptible to acid-catalyzed ring-opening.

Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound is an expectedly competent substrate for such transformations.

Grignard Reagents: The compound can be converted into the corresponding Grignard reagent, (2,2-dimethyloxolan-4-yl)magnesium bromide, by reacting it with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). This organometallic intermediate can then react with various electrophiles (e.g., aldehydes, ketones, CO(_2)) to form new C-C bonds.

Organocuprates (Gilman Reagents): For direct displacement of the bromide with an alkyl or aryl group, lithium dialkylcuprates (R(_2)CuLi) are effective. These less basic organometallic reagents favor substitution over elimination, a common side reaction with secondary halides. The reaction proceeds via a mechanism akin to an S(_N)2 displacement to yield the 4-alkylated or 4-arylated 2,2-dimethyloxolane.

Other Organometallics: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also viable pathways. These reactions would first require the conversion of the bromide to an organoboron or organotin derivative, or alternatively, direct coupling of the bromide with an organometallic partner. For instance, Suzuki-Miyaura coupling can be achieved using palladium catalysts in the presence of a base to couple the alkyl bromide with an arylboronic acid. nih.govdatapdf.com

Table 1: Representative Substitution Reactions with Carbon-Based Nucleophiles This table presents expected reactions based on established principles of organometallic chemistry, as direct experimental data for this specific substrate is not extensively published.

| Nucleophile/Reagent | Product Structure | Reaction Type | Notes |

|---|---|---|---|

| 1. Mg, THF2. RCHO |  |

Grignard Reaction | The intermediate Grignard reagent attacks the carbonyl carbon of the aldehyde. |

| (CH(_3))(_2)CuLi |  |

Gilman Coupling | Direct substitution of bromide by a methyl group. |

This compound readily reacts with a variety of heteroatom nucleophiles, typically under conditions that favor the S(_N)2 pathway to avoid competing elimination reactions.

Oxygen Nucleophiles: Reaction with alkoxides (RO) or hydroxides (OH) in an alcoholic solvent can produce the corresponding ethers or alcohol. The Williamson ether synthesis, using a sodium alkoxide, is a classic method for this transformation.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can displace the bromide to form the corresponding primary, secondary, and tertiary amines, respectively. The use of azide (B81097) ion (N(_3)) provides a valuable route to 4-amino-2,2-dimethyloxolane via reduction of the intermediate azide.

Sulfur Nucleophiles: Thiolates (RS) are excellent nucleophiles and react efficiently to form thioethers (sulfides). Their high nucleophilicity and lower basicity compared to corresponding alkoxides often lead to higher yields in S(_N)2 reactions with minimal elimination byproducts.

Table 2: Representative Substitution Reactions with Heteroatom Nucleophiles This table presents expected reactions based on the general reactivity of secondary alkyl bromides.

| Nucleophile | Product Structure | Product Class |

|---|---|---|

| NaOCH(_3) |  |

Ether |

| NH(_3) |  |

Primary Amine |

| NaN(_3) |  |

Alkyl Azide |

The C4 carbon of this compound is a stereocenter. Therefore, the stereochemical outcome of substitution reactions is a crucial consideration.

S(_N)2 Pathway: If the reaction proceeds via a pure S(_N)2 mechanism, it will result in a complete inversion of stereochemistry at the C4 position. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer. This is typical for reactions with strong, non-bulky nucleophiles in polar aprotic solvents.

S(_N)1 Pathway: An S(_N)1 mechanism involves the formation of a planar, achiral carbocation intermediate. Subsequent attack by the nucleophile can occur from either face, leading to a racemic mixture of (R) and (S) products. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that can stabilize the secondary carbocation. The adjacent ether oxygen may participate in stabilizing the carbocation through resonance.

In practice, reactions on secondary substrates often proceed through a mixture of pathways, leading to partial inversion and partial racemization. The stereospecific synthesis of related cis-2-alkoxy-3-aminooxolanes highlights that complete stereochemical control can be challenging, with reaction conditions determining whether inversion or a mixture of diastereomers is obtained. acs.org

Elimination Reactions

Competition between substitution and elimination is a defining feature of the reactivity of secondary alkyl halides. Treatment of this compound with a strong base can lead to the formation of an alkene through a dehydrobromination reaction.

Elimination can theoretically produce two constitutional isomers: 2,2-dimethyl-2,3-dihydrofuran (Hofmann product) and 2,2-dimethyl-3,4-dihydrofuran (Zaitsev product).

Regioselectivity: The Zaitsev rule predicts the formation of the more substituted, and generally more stable, alkene. In this case, that would be 2,2-dimethyl-3,4-dihydrofuran. However, the use of a sterically hindered base, such as potassium tert-butoxide (KOtBu), favors the abstraction of the less sterically hindered proton, leading to the Hofmann product, 2,2-dimethyl-2,3-dihydrofuran.

Stereoselectivity: The E2 mechanism, which is concerted, has a strict stereochemical requirement: the abstracted β-hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation. The five-membered tetrahydrofuran ring is flexible but has preferred envelope and twist conformations. The accessibility of β-hydrogens in an anti-periplanar alignment with the C-Br bond will dictate the feasibility and rate of the E2 reaction. Studies on the elimination of substituted cyclohexyl bromides have shown that an axial bromine is readily eliminated with an axial hydrogen, whereas an equatorial bromine eliminates much more slowly. acs.orgnih.gov A similar principle applies here, where specific ring conformations are required for efficient E2 elimination.

The balance between substitution and elimination is highly sensitive to the reaction environment.

Base Strength and Steric Hindrance: Strong, non-hindered bases like sodium ethoxide (NaOEt) in ethanol (B145695) can give a mixture of S(_N)2 and E2 products. In contrast, strong, sterically bulky bases like potassium tert-butoxide (KOtBu) are poor nucleophiles and primarily act as bases, strongly favoring the E2 pathway. acs.org

Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy.

Solvent: Polar protic solvents can promote S(_N)1/E1 pathways by stabilizing the carbocation and halide ion intermediates. Polar aprotic solvents (like DMSO or DMF) are generally preferred for S(_N)2 reactions, while less polar solvents may be used for E2 reactions.

Table 3: Influence of Reaction Conditions on Reactivity This table summarizes general principles applied to the specific substrate.

| Condition | Favored Pathway(s) | Typical Reagents | Expected Major Product(s) |

|---|---|---|---|

| Strong, non-bulky nucleophile | S(_N)2 | NaSCH(_3), NaN(_3) | Substitution (inversion) |

| Strong, bulky base | E2 | KOtBu | Elimination (Hofmann/Zaitsev) |

| Weak nucleophile, weak base | S(_N)1 / E1 | CH(_3)OH (solvolysis) | Mixture of substitution and elimination |

Rearrangement Reactions

Intramolecular Rearrangements Involving the Bromo-Substituent

No published studies were identified that specifically document the intramolecular rearrangement of the bromo-substituent on the this compound ring. Such reactions, which would involve the migration of the bromine atom to another position on the oxolane core, have not been described.

Ring Expansion and Contraction Processes

There is no available literature detailing ring expansion or contraction reactions starting from this compound. While the synthesis of various heterocyclic systems, such as oxetanes, can involve ring contraction or expansion mechanisms from other precursors, these transformations have not been reported for the target compound.

Reductive Transformations

Debromination Strategies

Specific methodologies for the debromination of this compound, wherein the bromine atom is replaced by a hydrogen atom, are not detailed in scientific papers. While the compound is listed as a reactant in patent literature for the synthesis of more complex molecules, these examples involve the substitution of the bromide rather than its simple reduction. For instance, its use as an alkylating agent is implied in the synthesis of imidazo[1,2-a]pyridinyl derivatives, but specific conditions and yields for a simple debromination are not provided. google.com

Hydrogenation of the Oxolane Ring (if applicable to specific derivatives)

The oxolane (tetrahydrofuran) ring is generally a stable saturated heterocycle, resistant to catalytic hydrogenation under standard conditions. Reactions involving the reductive opening of the oxolane ring typically require harsh conditions and have not been described for this compound or its immediate derivatives in the available literature.

Oxidative Transformations

No studies focusing on the oxidative transformations of this compound could be located. Research on the oxidation of related structures, such as 1,3-dioxolanes, typically shows reactivity at the C-H bonds adjacent to the ring oxygens, leading to the formation of esters and other oxygenated products. However, analogous data for the title compound, particularly concerning the reactivity of the C-Br bond or the methylene (B1212753) groups of the oxolane ring under oxidative conditions, remains undocumented.

Oxidation at the Brominated Carbon Center

The conversion of the secondary bromide in this compound to a ketone, yielding 2,2-dimethyloxolan-4-one, is a synthetically valuable transformation. This process involves the formal oxidation of the carbon atom bearing the bromine. Several methods established for the oxidation of secondary alkyl halides are applicable in this context.

One of the most prominent methods for this transformation is the Kornblum oxidation . wikipedia.orgsynarchive.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, typically in the presence of a non-nucleophilic base such as triethylamine. wikipedia.org The mechanism proceeds through an initial SN2 displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. Subsequent deprotonation at the carbon that bore the halogen, facilitated by the base, leads to the elimination of dimethyl sulfide (B99878) and the formation of the ketone. wikipedia.orgpsgcas.ac.in While initially developed for activated halides, the Kornblum oxidation is effective for a range of alkyl bromides. psgcas.ac.in

Another potential route involves the use of other oxidizing agents capable of converting secondary halides to ketones. These reactions may proceed through different mechanisms, including those involving silver ion assistance to facilitate the departure of the bromide leaving group. Electrochemical oxidation also represents a possible pathway, where the electrochemical oxidation of alkyl bromides can lead to the formation of a carbocation after the cleavage of the carbon-halogen bond, which can then be trapped by water and subsequently oxidized to the ketone. researchgate.net

The table below summarizes plausible conditions for the oxidation of this compound at the C4 position, based on established methods for secondary alkyl bromides.

| Method | Reagents & Conditions | Expected Product | Reference/Principle |

|---|---|---|---|

| Kornblum Oxidation | DMSO, NaHCO3 or triethylamine, heat (e.g., 100-150 °C) | 2,2-dimethyloxolan-4-one | Classic method for oxidizing alkyl halides to carbonyls. wikipedia.orgsynarchive.compsgcas.ac.in |

| Hass-Bender Oxidation | Sodium salt of 2-nitropropane, ethanol, heat | 2,2-dimethyloxolan-4-one | A variation of nitroalkane-based oxidations. |

| Silver Salt Assisted Oxidation | AgNO3, pyridine, water, heat | 2,2-dimethyloxolan-4-one | Silver ions assist in halide abstraction, facilitating subsequent oxidation. |

Oxidation of Other Sites on the Oxolane Ring

Beyond the brominated carbon, the C-H bonds on the oxolane ring itself are susceptible to oxidation. The reactivity of these bonds is significantly influenced by the adjacent ether oxygen atom. The C-H bonds at the C5 position, being alpha to the ether oxygen, are considerably weakened and thus activated towards oxidation compared to the C-H bonds at the C3 position (beta to the oxygen). nih.govrsc.org The C2 position is sterically shielded and blocked from oxidation by the gem-dimethyl group. Therefore, oxidation at other sites on the ring is expected to occur selectively at the C5 position.

A variety of modern oxidative methods can achieve the functionalization of C(sp³)–H bonds adjacent to an ether oxygen. researchgate.net These reactions often proceed via radical or single-electron transfer (SET) mechanisms, where an oxidant generates a radical at the C5 position. This radical intermediate can then be trapped by an oxygen source or undergo further oxidation to form products such as lactones or hemiacetals.

For instance, iron-catalyzed systems have been shown to effectively mediate the oxidative coupling of cyclic ethers with various nucleophiles through direct α-C–H functionalization. acs.org Similarly, metal-free, organocatalytic systems, sometimes employing oxygen as the terminal oxidant, have been developed for the benzylic C-H oxygenation of cyclic ethers, a principle that can be extended to the activated C-H bonds in non-benzylic ethers like this compound. rsc.org

The potential products from the oxidation at the C5 position include 5-hydroxy-4-bromo-2,2-dimethyloxolane (a hemiacetal), which may exist in equilibrium with the ring-opened 4-bromo-5-hydroxy-5-methylhexanal. Further oxidation could lead to the corresponding lactone, 4-bromo-2,2-dimethyldihydrofuran-5(2H)-one.

The table below outlines representative catalytic systems known to oxidize C-H bonds alpha to an ether oxygen, which could be applied to this compound.

| Catalyst/Reagent System | Reaction Type | Potential Product at C5 | Reference/Principle |

|---|---|---|---|

| Iron salt (e.g., FeCl3) / Oxidant (e.g., TBHP) | Radical C-H Oxidation | 5-Hydroxy or 5-oxo derivative | Iron-catalyzed C-H functionalization of ethers. acs.org |

| Copper salt / Oxidant (e.g., O2) | Aerobic C-H Oxidation | 5-Hydroxy or 5-oxo derivative | Copper-catalyzed oxidation of activated C-H bonds. |

| DDQ / Co-catalyst | Organocatalytic C-H Oxidation | 5-Oxo derivative (lactone) | DDQ-catalyzed oxidation of activated C-H bonds. rsc.org |

| N-Hydroxyphthalimide (NHPI) / Co-oxidant | Radical C-H Oxidation | 5-Hydroxy or 5-oxo derivative | NHPI-catalyzed aerobic oxidation of C-H bonds. |

Mechanistic and Kinetic Investigations of 4 Bromo 2,2 Dimethyloxolane Reactions

Elucidation of Reaction Mechanisms

No dedicated studies on the reaction mechanisms of 4-Bromo-2,2-dimethyloxolane were identified. As a secondary bromoalkane, it would be expected to undergo both substitution (S\N1 and S\N2) and elimination (E1 and E2) reactions, with the specific pathway depending on factors like the nucleophile/base, solvent, and temperature. However, without experimental or computational results, any discussion remains speculative.

Kinetic Studies and Reaction Rate Determination

Kinetic data, which is fundamental to understanding reaction mechanisms, is not available for this specific compound. General principles of rate laws are well-understood, but they must be determined experimentally for each reaction. photophysics.comkhanacademy.orgopentextbc.ca

Catalytic Effects on Reaction Rates and Selectivity in Reactions of this compound

The reactivity of this compound in chemical transformations can be significantly influenced by the presence of catalysts. These catalysts can alter both the rate at which reactions proceed and the preferential formation of specific products (selectivity). The following sections delve into the roles of different classes of catalysts in reactions involving this substituted oxolane.

Influence of Lewis Acids and Brønsted Acids

Both Lewis acids and Brønsted acids are known to catalyze a variety of organic reactions, including those involving cyclic ethers. mdpi.comthieme-connect.de Their influence stems from their ability to activate substrates, facilitating subsequent chemical steps.

In the context of reactions involving oxolane structures, which are five-membered cyclic ethers, Lewis acids can induce ring-opening reactions. mdpi.com This is achieved through the coordination of the Lewis acid to the oxygen atom of the oxolane ring, which forms an oxonium ylide intermediate. This intermediate activates the C-O bond, making it more susceptible to nucleophilic attack and subsequent ring cleavage. mdpi.com For instance, various Lewis acids, including those based on metals like samarium, zirconium, and molybdenum, have been shown to facilitate the ring-opening of tetrahydrofuran (B95107), the parent compound of this compound. mdpi.com

Brønsted acids, which are proton donors, can also promote reactions of cyclic ethers. thieme-connect.denih.gov The protonation of the ether oxygen by a Brønsted acid increases the electrophilicity of the ring carbons, making them more vulnerable to nucleophilic attack. nih.gov In some instances, the use of strong Brønsted acids can lead to ring-opening reactions of furans, a related class of five-membered oxygen heterocycles, to yield dicarbonyl compounds. nih.gov The strength of the Brønsted acid can be a critical factor, with superacids (e.g., a mixture of FSO₃H and SbF₅) being capable of protonating even relatively stable hydrocarbons. libretexts.org

The interplay between Lewis and Brønsted acids can also be utilized to control reaction outcomes. For example, in the conversion of microcrystalline cellulose, a combination of AlCl₃ (a Lewis acid) and H₃PO₄ (a Brønsted acid) was used to selectively produce 5-hydroxymethylfurfural (B1680220). rsc.org The ratio of the two acids was found to be crucial in directing the reaction towards the desired product. rsc.org

While specific kinetic data for the catalytic effects of Lewis and Brønsted acids on this compound itself are not extensively detailed in the provided search results, the general principles of their catalytic action on related cyclic ethers provide a strong basis for understanding their potential influence. It is reasonable to infer that both types of acids would accelerate reactions such as nucleophilic substitution or elimination by activating the C-Br bond or the oxolane ring. The selectivity of these reactions would likely be dependent on the nature of the acid, the nucleophile, and the reaction conditions.

Table 1: Examples of Lewis and Brønsted Acid Catalysis in Related Systems

| Catalyst System | Substrate | Reaction Type | Key Observation | Reference |

| SmI₂ | Tetrahydrofuran | Ring-opening | High regioselectivity and chemical yields in the presence of a chelating agent. | mdpi.com |

| MoCl₅ | Tetrahydrofuran | C-O bond cleavage | Catalyzed ring opening and dimerization. | mdpi.com |

| B(C₆F₅)₃ | Tetrahydrofuran | Ring-opening | Facilitated by a frustrated Lewis pair. | mdpi.com |

| H₃PO₄, HClO₄, TFA | Indoles | Protonation | Formation of stable proton adducts at C3. | nih.gov |

| AlCl₃ / H₃PO₄ | Microcrystalline cellulose | Dehydration/Conversion | Selectivity towards 5-hydroxymethylfurfural is dependent on the acid ratio. | rsc.org |

Role of Transition Metal Catalysts

Transition metal catalysts are pivotal in a vast array of organic transformations due to their ability to activate substrates and facilitate the formation of new chemical bonds through various catalytic cycles. While direct studies on this compound are not explicitly detailed, the reactivity of similar bromo-organic compounds and cyclic ethers in transition metal-catalyzed reactions offers significant insights.

Palladium catalysts, for example, are widely used in cross-coupling reactions. A notable example is the Heck vinylation, where a vinylic bromide can be transformed into a blocked α,β-unsaturated methyl ketone. acs.org This suggests that the bromine atom in this compound could be a handle for introducing new carbon-carbon bonds via palladium catalysis. Tandem processes involving palladium catalysis, such as a Heck alkynylation followed by cyclization, have been developed for the synthesis of complex heterocyclic structures like benzofurans. mdpi.com These processes often involve an initial oxidative addition of the organic halide to a Pd(0) species. mdpi.com

Nickel catalysts also show significant promise. For instance, nickel complexes with specific phosphine (B1218219) ligands have demonstrated high activity in the cyclotrimerization of alkynes. acs.org The nature of the ligand plays a crucial role in determining the catalyst's performance and selectivity. acs.org The catalytic cycle for such reactions often involves the coordination of the substrate to the metal center, followed by oxidative cyclization and reductive elimination steps.

Furthermore, other transition metals like ruthenium have been employed in reactions such as the hydrogenation of aldehydes, showcasing high activity and selectivity. researchgate.net While not directly a reaction of the bromo-substituent, this highlights the broad utility of transition metals in catalyzing reactions of functional groups that might be present in molecules alongside a bromo-oxolane moiety.

The general mechanism for many transition metal-catalyzed reactions involving organic halides commences with the oxidative addition of the C-X bond (in this case, C-Br) to the low-valent metal center. This is followed by subsequent steps such as transmetalation (in cross-coupling reactions) or migratory insertion, and concludes with a reductive elimination step that releases the product and regenerates the active catalyst. The selectivity of these reactions is often governed by the steric and electronic properties of the ligands attached to the metal, as well as the reaction conditions.

Table 2: Examples of Transition Metal Catalysis in Relevant Reactions

| Catalyst | Reactant(s) | Reaction Type | Product Type | Key Observation | Reference |

| Palladium(0) | Vinylic bromide and 2-hydroxyethyl vinyl ether | Heck vinylation | 2-alkene-2-methyl-1,3-dioxolane | Highly regioselective synthesis. | acs.org |

| Palladium pincer complex | 2-(arylamino)benzonitrile and arylboronic acids | Tandem reaction/cyclization | 9-arylacridine derivatives | High yields achieved in water. | mdpi.com |

| Nickel(0) with diphosphine-ketone ligand | Terminal alkynes | [2+2+2] Cyclotrimerization | 1,2,4-substituted benzenes | Hemilabile ligand enhances catalytic activity and selectivity. | acs.org |

| RuCl₂(CO)₂(PPh₃)₂ | Aldehydes | Hydrogenation | Alcohols | High catalyst activity and turnover numbers. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of 4-bromo-2,2-dimethyloxolane.

The five-membered oxolane ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. The analysis of proton-proton (¹H-¹H) coupling constants and the Nuclear Overhauser Effect (NOE) can provide detailed insights into the predominant conformation. The Karplus equation, which correlates the dihedral angle between adjacent protons to their coupling constant, is instrumental in this analysis. NOE data, which reveals through-space proximity between nuclei, helps to further refine the conformational model by identifying which protons are spatially close.

Table 1: Predicted ¹H NMR Data for Conformational Analysis of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) | Potential NOE Correlations |

|---|---|---|---|

| H4 (proton on bromine-bearing carbon) | 4.0 - 4.5 | J(H4, H3), J(H4, H5) | H4 with H3, H5, and potentially one of the C2-methyl groups |

| H3, H5 (protons on adjacent carbons) | 2.0 - 3.5 | J(H3, H4), J(H5, H4), geminal J-couplings | H3 with H4 and H5, H5 with H4 and H3 |

| C2-Methyl protons | 1.2 - 1.5 | Singlets (or closely spaced doublets if chiral) | With each other and potentially with H3 or H5 depending on conformation |

Note: This table represents predicted values. Actual experimental data is required for a definitive analysis.

The conformational flexibility of the oxolane ring can be studied using dynamic NMR (DNMR) experiments. By varying the temperature, it is possible to observe the coalescence of NMR signals as the rate of ring inversion becomes fast on the NMR timescale. From the coalescence temperature, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated, providing a quantitative measure of the molecule's conformational stability. Such studies are crucial for understanding how the molecule's shape might change in different environments or during a reaction.

In situ NMR is an invaluable technique for studying the reactivity of this compound in real-time. iastate.edued.ac.ukrsc.orgrptu.de By initiating a reaction within the NMR tube, one can monitor the consumption of the starting material and the formation of products, providing kinetic data and insights into the reaction mechanism. iastate.edued.ac.uk This method is particularly useful for detecting and characterizing short-lived intermediates that might otherwise be unobservable. ed.ac.uk Modern NMR software platforms facilitate the automated acquisition and analysis of time-course data. bruker.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within this compound. The C-Br stretching frequency is a key diagnostic peak, though it appears in the far-IR region. The C-O-C stretching of the ether linkage typically gives a strong absorption in the IR spectrum. pressbooks.pub These techniques are also useful for monitoring the progress of reactions, for instance, by observing the disappearance of the C-Br band and the emergence of new peaks corresponding to a newly formed bond.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| C-O-C (ether) | Stretching | 1050-1150 |

| C-Br | Stretching | 500-600 |

This table provides general ranges; specific values depend on the molecular environment.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure

To obtain an unambiguous three-dimensional structure in the solid state, X-ray crystallography is the definitive method. While obtaining suitable crystals of this compound itself may be difficult if it is a liquid or oil at room temperature sigmaaldrich.com, a crystalline derivative can be prepared and analyzed. The resulting crystal structure would provide precise bond lengths, bond angles, and the conformation of the oxolane ring in the solid state. researchgate.netnih.gov This information is invaluable for validating the conformational preferences deduced from NMR studies. In some cases, oxolane rings have been observed to adopt envelope or twisted boat conformations in the crystalline state. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

If this compound is chiral (i.e., the bromine atom creates a stereocenter at C4), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. These methods measure the differential interaction of the molecule with left and right circularly polarized light. acs.orgmdpi.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. mdpi.com By comparing the experimental spectrum to those predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be assigned. acs.org This is particularly important in fields like natural product synthesis and medicinal chemistry where stereochemistry plays a critical role. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Chemistry of 4 Bromo 2,2 Dimethyloxolane

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations are foundational to understanding the molecular structure and stability of a compound like 4-Bromo-2,2-dimethyloxolane. These calculations solve the Schrödinger equation for a given molecule, providing insights into its geometry, energy, and electronic properties.

Geometry Optimization and Conformational Preferences

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For a flexible molecule like this compound, which contains a non-planar oxolane ring, multiple energy minima corresponding to different conformations may exist.

The oxolane ring can adopt various puckered conformations, such as the envelope and twist forms. The presence of substituents, in this case, a bromine atom at the 4-position and two methyl groups at the 2-position, will influence the relative stability of these conformations. Computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be employed to optimize the geometry of each possible conformer. The relative energies of these optimized structures would then reveal the most stable or preferred conformation of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Axial Bromine, Envelope | 0.00 |

| B | Equatorial Bromine, Envelope | 1.20 |

| C | Axial Bromine, Twist | 0.85 |

| D | Equatorial Bromine, Twist | 2.05 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Electronic Structure and Bonding Analysis

Once the optimized geometry is obtained, the electronic structure and bonding of this compound can be analyzed. This involves examining the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

Natural Bond Orbital (NBO) analysis is a common technique used to study the bonding within a molecule. It provides information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi), and the extent of electron delocalization. For this compound, NBO analysis would reveal the nature of the C-Br, C-O, and C-C bonds within the molecule. The analysis of atomic charges would indicate the polarity of these bonds, with the electronegative oxygen and bromine atoms expected to carry partial negative charges.

Reaction Pathway Modeling and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the bromine-bearing carbon or ring-opening reactions.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a particular reaction, chemists can identify the most likely pathway from reactants to products. libretexts.org This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. For a reaction involving this compound, the PES would reveal the energy changes as the reactants approach each other, form a transition state, and then separate into products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The transition state is the point of highest energy along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. libretexts.org Locating the exact geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods exist to search for and optimize transition state structures.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state, connecting it to the reactant and product minima on the potential energy surface. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for identifying and characterizing the compound. These predictions can be compared with experimental spectra to confirm the structure of a synthesized molecule.

For this compound, important spectroscopic properties that can be computationally predicted include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks corresponding to the stretching and bending of different bonds, such as the C-Br, C-O, and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated. These predicted NMR spectra would be highly characteristic of the specific structure and conformation of this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| IR | C-Br Stretch | ~600-700 cm⁻¹ |

| IR | C-O Stretch | ~1050-1150 cm⁻¹ |

| ¹H NMR | H at C4 | ~4.0-4.5 ppm |

| ¹³C NMR | C4 | ~50-60 ppm |

| ¹³C NMR | C2 | ~80-90 ppm |

Note: These are estimated values based on typical ranges for similar functional groups. Accurate predictions require specific calculations.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers powerful tools to predict NMR chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic environment of the nuclei. nih.govruc.dk For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting both ¹H and ¹³C chemical shifts.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, combined with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly used for these predictions. The process involves an initial geometry optimization of the this compound molecule to find its most stable conformation, followed by the NMR shielding tensor calculations. These shielding tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

The predicted chemical shifts for the distinct carbon and hydrogen atoms in this compound would be influenced by the electronegativity of the bromine and oxygen atoms, as well as the steric effects of the dimethyl groups. For instance, the carbon atom bonded to the bromine (C4) is expected to show a significant downfield shift in the ¹³C NMR spectrum due to the deshielding effect of the halogen. Similarly, the protons on this carbon would also be shifted downfield in the ¹H NMR spectrum. The gem-dimethyl groups at the C2 position would exhibit characteristic shifts, and their magnetic equivalence (or non-equivalence) would depend on the ring's conformation.

A hypothetical table of predicted NMR chemical shifts for this compound, based on DFT calculations, is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 75.8 |

| C3 | 2.15 (m) | 38.2 |

| C4 | 4.30 (dd) | 55.4 |

| C5 | 3.95 (m) | 68.1 |

| C2-CH₃(a) | 1.25 (s) | 25.3 |

| C2-CH₃(b) | 1.30 (s) | 27.9 |

Note: These values are illustrative and would be obtained from actual quantum chemical calculations.

Vibrational Frequency Calculations for IR/Raman Spectra

The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, compensating for anharmonicity and limitations in the theoretical model.

The calculated IR and Raman spectra of this compound would be characterized by several key vibrational modes. These would include C-H stretching vibrations of the methyl and methylene (B1212753) groups, C-O-C stretching of the ether linkage, and the C-Br stretching frequency, which is expected to appear in the lower frequency region of the spectrum. The symmetric and asymmetric stretches of the C(CH₃)₂ group would also be identifiable.

A representative table of calculated vibrational frequencies and their assignments for this compound is provided below.

Interactive Data Table: Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Intensity (Raman) | Assignment |

| 2985 | Medium | Strong | C-H asymmetric stretching (CH₃) |

| 2960 | Medium | Strong | C-H symmetric stretching (CH₃) |

| 2945 | Weak | Medium | C-H stretching (CH₂) |

| 1460 | Strong | Medium | CH₂ scissoring |

| 1380 | Strong | Medium | CH₃ symmetric bending (umbrella mode) |

| 1150 | Strong | Weak | C-O-C asymmetric stretching |

| 890 | Medium | Strong | C-O-C symmetric stretching |

| 650 | Strong | Strong | C-Br stretching |

Note: These are representative values to illustrate the output of vibrational frequency calculations.

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solution or as part of a larger system. nih.govnih.govrsc.orgutwente.nlnsf.gov For a relatively small molecule like this compound, MD simulations can provide insights into its conformational dynamics, solvation, and transport properties.

In an MD simulation, the molecule is typically placed in a simulation box with a chosen solvent (e.g., water, chloroform). The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over time.

For this compound, MD simulations could be used to:

Analyze Conformational Preferences: The oxolane ring is not planar and can adopt various puckered conformations. MD simulations can explore the conformational landscape of the molecule in a solvent and determine the relative populations of different conformers.

Study Solvation Structure: The simulations can reveal how solvent molecules arrange around the solute, providing a detailed picture of the solvation shell. This is particularly interesting for understanding the interplay between the hydrophobic methyl groups and the more polar ether and bromo functionalities.

Calculate Diffusion Coefficients: By analyzing the mean square displacement of the molecule over time, its diffusion coefficient in a given solvent can be calculated, which is a fundamental transport property.

Investigate Intermolecular Interactions: If other molecules are present in the simulation, MD can be used to study the nature and strength of intermolecular interactions, such as hydrogen bonding or halogen bonding, which could be relevant in biological or materials science contexts. nih.gov

While computationally intensive, MD simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the chemical and physical behavior of this compound in realistic environments.

Applications of 4 Bromo 2,2 Dimethyloxolane As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

Brominated organic compounds are frequently employed as precursors in the total synthesis of complex natural products. The bromine atom can be strategically replaced to introduce new functional groups or to form carbon-carbon bonds, which are crucial steps in building the carbon skeleton of a natural product.

Polyether natural products are a large class of biologically active compounds characterized by multiple cyclic ether units. While there is no specific information on the use of "4-Bromo-2,2-dimethyloxolane" in this context, brominated ethers, in general, are valuable precursors. The bromine atom can be displaced by an alcohol under basic conditions (Williamson ether synthesis) to form a new ether linkage, thereby extending a polyether chain.

Hypothetical Reaction Scheme:

| Reactant 1 | Reactant 2 | Conditions | Product |

| "this compound" | A complex alcohol (R-OH) | Base (e.g., NaH) | 4-Alkoxy-2,2-dimethyloxolane |

This type of reaction would allow for the coupling of the "this compound" unit to another molecular fragment, a common strategy in the convergent synthesis of large molecules.

The stereochemistry of a bioactive molecule is critical to its function. While the requested compound is not specified as being enantiopure, the synthesis of chiral oxolane derivatives is a well-established field. If an enantiomerically pure form of "this compound" were available, it could be used to introduce a specific stereocenter into a target molecule. For instance, nucleophilic substitution reactions at the bromine-bearing carbon often proceed with inversion of stereochemistry (SN2 mechanism), allowing for precise control over the stereochemical outcome of the reaction.

Synthesis of Advanced Materials Precursors

The unique structural features of "this compound" could potentially be exploited in the synthesis of precursors for advanced materials.

The oxolane (tetrahydrofuran) ring is known to undergo ring-opening polymerization to produce poly(tetrahydrofuran), a commercially important polyether. While the presence of a bromine atom might complicate this process, "this compound" could potentially serve as a functional monomer. Copolymerization of this hypothetical monomer with tetrahydrofuran (B95107) could introduce bromine atoms as pendant groups along the polymer chain. These bromine atoms could then be further functionalized to create polymers with specialized properties.

Supramolecular assemblies are complex chemical systems held together by non-covalent bonds. The design of molecules that can self-assemble into well-defined structures is a major area of research. A molecule like "this compound" could be functionalized to create building blocks for supramolecular chemistry. For example, the bromine atom could be converted into a functional group capable of hydrogen bonding or metal coordination, which are key interactions in directing self-assembly.

Development of Chiral Auxiliaries and Ligands (if enantiopure forms are explored)

As mentioned previously, if "this compound" were available in an enantiopure form, it could serve as a scaffold for the development of new chiral auxiliaries and ligands. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. Chiral ligands are used to create chiral metal catalysts for asymmetric synthesis. The rigid five-membered ring of the oxolane could provide a well-defined stereochemical environment for these applications.

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

Extensive research into the applications of this compound as a synthetic building block for fine chemicals and pharmaceutical intermediates has yielded limited specific examples in publicly available scientific literature. While the structural motif of a substituted oxolane (tetrahydrofuran) is common in many biologically active molecules and complex organic structures, the direct synthetic utility of this compound is not widely documented.

The reactivity of this compound is expected to be dictated by the presence of the bromine atom, which can participate in a variety of chemical transformations. Theoretical applications can be inferred based on the known reactivity of alkyl bromides and substituted tetrahydrofurans.

Potential Chemical Transformations:

Nucleophilic Substitution Reactions: The bromine atom at the 4-position can be displaced by a variety of nucleophiles. This would allow for the introduction of different functional groups, such as azides, cyanides, thiols, or amines, leading to a range of substituted 2,2-dimethyloxolane derivatives. These derivatives could potentially serve as intermediates in the synthesis of more complex molecules.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would likely form the corresponding Grignard reagent. This organometallic species could then be used to react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This is a fundamental transformation in organic synthesis for building molecular complexity.

Coupling Reactions: The carbon-bromine bond could potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would enable the formation of a new carbon-carbon bond between the oxolane ring and a variety of other organic fragments, providing access to a diverse array of substituted tetrahydrofurans.

Interactive Data Table: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Nu:⁻ (e.g., NaN₃, KCN, NaSH) | 4-Substituted-2,2-dimethyloxolane |

| Grignard Reaction | 1. Mg, THF; 2. Electrophile (e.g., RCHO) | 4-(Hydroxyalkyl)-2,2-dimethyloxolane |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 4-Aryl/Vinyl-2,2-dimethyloxolane |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 4-Aryl/Vinyl-2,2-dimethyloxolane |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2,2-dimethyloxolane |

Research Findings:

Despite the theoretical potential of this compound as a synthetic building block, a thorough review of scientific databases and chemical literature did not reveal specific, detailed research findings or established protocols for its use in the synthesis of fine chemicals or pharmaceutical intermediates. The lack of available data prevents the compilation of a detailed table of research findings with specific examples, reaction yields, and spectroscopic data for the resulting products.

It is possible that the applications of this specific compound are proprietary, documented in less accessible literature, or that alternative, more readily available or reactive building blocks are preferred in the chemical and pharmaceutical industries. Further research would be necessary to fully explore and document the synthetic potential of this compound.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Enantiopure 4-Bromo-2,2-dimethyloxolane

Currently, there is a lack of established and widely reported asymmetric synthetic routes specifically targeting enantiopure this compound. The development of such methods is a critical area for future research. Asymmetric synthesis is crucial for producing stereoisomerically pure compounds, which is often essential for applications in pharmaceuticals and materials science where specific stereoisomers can exhibit vastly different biological activities or material properties.

Future investigations could focus on several strategies to achieve enantioselectivity:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the enantioselective formation of the oxolane ring or the stereospecific introduction of the bromine atom.

Chiral Pool Synthesis: Starting from readily available, enantiopure precursors (the "chiral pool") could provide a straightforward pathway to enantiomerically pure this compound.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or esterases, could be explored for the kinetic resolution of a racemic mixture of this compound or its precursors.

The successful development of these routes would be a significant advancement, providing access to optically active building blocks for further synthetic endeavors.

Tandem Reactions and Cascade Processes Involving the Compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. Current time information in Pasuruan, ID. There is a significant opportunity to explore the participation of this compound in such processes.

Future research in this area could investigate:

Intramolecular Cyclizations: The bromine atom in this compound could serve as a handle for initiating intramolecular cyclization cascades, leading to the formation of more complex polycyclic systems.

Radical-Mediated Cascades: The C-Br bond could be homolytically cleaved to generate a radical intermediate, which could then participate in a series of subsequent reactions.

Transition-Metal-Catalyzed Tandem Reactions: The compound could be a substrate in palladium- or copper-catalyzed cross-coupling cascades, where the initial coupling event is followed by an intramolecular reaction.

Designing and implementing such cascade reactions would not only be an elegant synthetic achievement but also a practical way to build molecular complexity from a relatively simple starting material.

Green Chemistry Approaches for Sustainable Synthesis and Transformations

Adherence to the principles of green chemistry is becoming increasingly important in modern chemical synthesis to minimize environmental impact. nih.gov The development of sustainable methods for the synthesis and subsequent transformations of this compound is a vital area for future research.

Key aspects to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. researchgate.net

Energy-Efficient Synthesis: Employing methods such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

By focusing on these green chemistry principles, the environmental footprint associated with the production and use of this compound and its derivatives can be significantly reduced.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of chemical transformations involving this compound could be significantly enhanced through the development of novel catalytic systems. While specific catalysts for this compound are not yet reported, general principles of catalysis can guide future research.

Potential areas of investigation include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could offer a mild and efficient way to activate the C-Br bond for subsequent reactions.

Dual Catalysis: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) could enable new transformations that are not possible with either catalyst alone.

Nanocatalysis: The use of catalytically active nanoparticles could provide high activity and selectivity, as well as the potential for catalyst recycling.

The discovery of new catalytic systems would broaden the synthetic utility of this compound and enable its use in a wider range of chemical reactions.

Design and Synthesis of Derivatives with Tunable Reactivity

The synthesis of derivatives of this compound with tunable reactivity is a promising avenue for creating a library of versatile building blocks for organic synthesis. By introducing different functional groups into the molecule, its electronic and steric properties can be systematically modified.

Future research could focus on:

Substitution at the Bromine Position: Replacing the bromine atom with other functional groups (e.g., through cross-coupling reactions) would generate a diverse range of substituted oxolanes.

Modification of the Oxolane Ring: Introducing substituents onto the oxolane ring itself could influence its reactivity and conformation.

Synthesis of Analogs with Different Ring Sizes: Exploring the synthesis of related brominated and dimethyl-substituted oxetanes (4-membered rings) and oxepanes (7-membered rings) could provide insights into the effect of ring size on reactivity.

The ability to fine-tune the reactivity of these derivatives would make them valuable tools for the construction of complex target molecules in areas such as medicinal chemistry and materials science. nih.gov